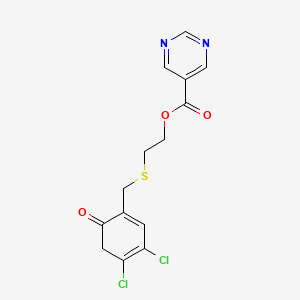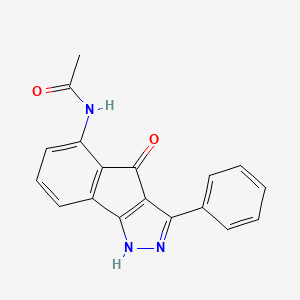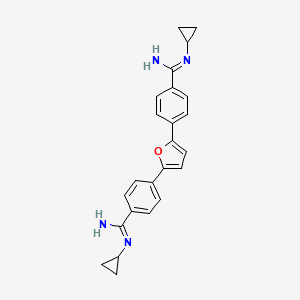![molecular formula C11H17BrIN B12907383 N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide CAS No. 1976-21-2](/img/structure/B12907383.png)
N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide is a quaternary ammonium compound that features a bromobenzyl group attached to a dimethylethanaminium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide typically involves the reaction of 2-bromobenzyl chloride with N,N-dimethylethanamine in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the dimethylethanaminium group. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with cyanide ions would yield N-(2-cyanobenzyl)-N,N-dimethylethanaminium iodide, while oxidation with m-CPBA would produce the corresponding N-oxide.
Aplicaciones Científicas De Investigación
N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other nitrogen-containing compounds.
Biology: The compound can be used in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.
Industry: It can be used in the formulation of surfactants, detergents, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with ion channels and transporters, affecting ion flux and cellular homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chlorobenzyl)-N,N-dimethylethanaminium iodide
- N-(2-Fluorobenzyl)-N,N-dimethylethanaminium iodide
- N-(2-Iodobenzyl)-N,N-dimethylethanaminium iodide
Uniqueness
N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated analogs. The bromine atom can participate in specific halogen bonding interactions, which may enhance its binding affinity to certain biological targets or alter its chemical reactivity.
Propiedades
Número CAS |
1976-21-2 |
|---|---|
Fórmula molecular |
C11H17BrIN |
Peso molecular |
370.07 g/mol |
Nombre IUPAC |
(2-bromophenyl)methyl-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C11H17BrN.HI/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;/h5-8H,4,9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KFPUIXFLGYGWNG-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(C)CC1=CC=CC=C1Br.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


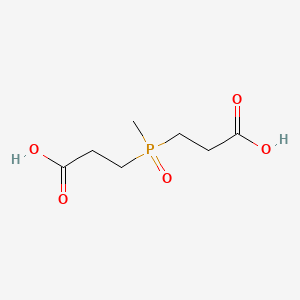
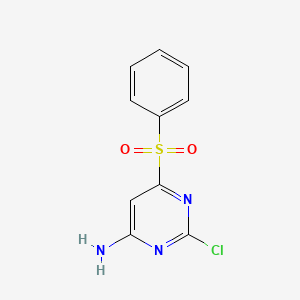
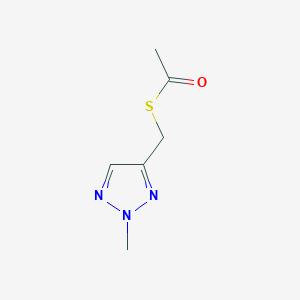
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
![2-Amino-5-(3-{[4-(4-chloro-3-oxobutyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12907324.png)
![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
![7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907330.png)
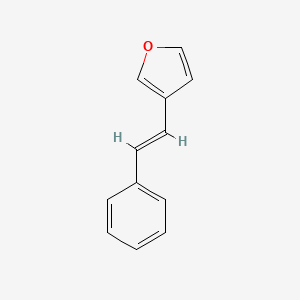
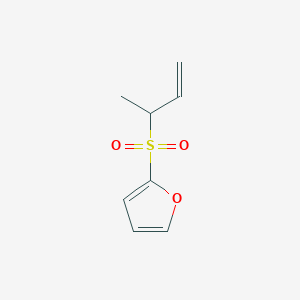
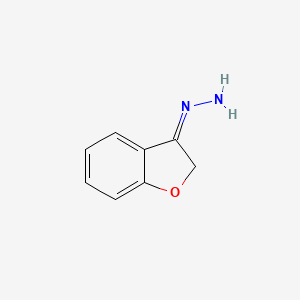
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B12907366.png)
